molecular formula C11H19N3O3S2 B12218768 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B12218768
M. Wt: 305.4 g/mol
InChI Key: KKWKGMFPEJYBAT-UHFFFAOYSA-N
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Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a butylsulfonyl group and a pentanamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride and a suitable base like triethylamine.

    Attachment of the Pentanamide Group: The pentanamide group can be attached through amidation reactions using pentanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: Other thiadiazole derivatives with different substituents, such as N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide or N-[5-(phenylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide.

Properties

Molecular Formula

C11H19N3O3S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C11H19N3O3S2/c1-3-5-7-9(15)12-10-13-14-11(18-10)19(16,17)8-6-4-2/h3-8H2,1-2H3,(H,12,13,15)

InChI Key

KKWKGMFPEJYBAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CCCC

Origin of Product

United States

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